molecular formula C10H11F2NO B13311371 4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol

4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol

Cat. No.: B13311371
M. Wt: 199.20 g/mol
InChI Key: SHUAJIDHVKYDMZ-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol is an organic compound that features a phenol group substituted with amino, cyclopropyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino and cyclopropyl groups can interact with enzymes and receptors. The difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-[Amino(cyclopropyl)methyl]-2,3-difluorobenzene: Similar structure but lacks the phenol group.

    4-[Amino(cyclopropyl)methyl]-2,3-difluoroaniline: Similar structure but with an aniline group instead of a phenol group.

    4-[Amino(cyclopropyl)methyl]-2,3-difluorophenyl ether: Similar structure but with an ether linkage.

Uniqueness

4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol is unique due to the presence of both the phenol and difluoro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2,3-difluorophenol

InChI

InChI=1S/C10H11F2NO/c11-8-6(10(13)5-1-2-5)3-4-7(14)9(8)12/h3-5,10,14H,1-2,13H2

InChI Key

SHUAJIDHVKYDMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=C(C=C2)O)F)F)N

Origin of Product

United States

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